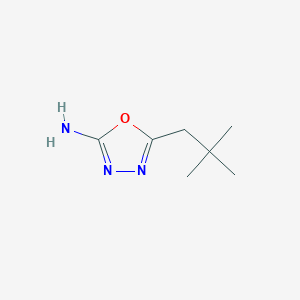

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine

Descripción

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine is a substituted 1,3,4-oxadiazole derivative characterized by a branched alkyl group (2,2-dimethylpropyl, also known as neopentyl) at the 5-position of the oxadiazole ring and an amine group at the 2-position. The neopentyl group may confer steric hindrance and lipophilicity, influencing solubility and intermolecular interactions in pharmacological contexts .

Propiedades

IUPAC Name |

5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJAXKZCBXJOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602696 | |

| Record name | 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016513-12-4 | |

| Record name | 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Acylthiosemicarbazides

One effective method involves the cyclization of acylthiosemicarbazides using strong oxidizing agents. For example, 1,3-dibromo-5,5-dimethylhydantoin has been identified as a potent oxidant that can yield high percentages (up to 97%) of various 1,3,4-oxadiazoles under mild conditions.

One-Pot Synthesis Using Coupling Reagents

Another efficient route is the one-pot synthesis using coupling reagents such as propanephosphonic anhydride (T3P). This method allows for the reaction between acylhydrazides and isocyanates to produce oxadiazoles in an eco-friendly manner with minimal epimerization and high yields.

Electro-Oxidative Method

Recent advancements have introduced electro-oxidative methods that utilize lithium perchlorate in acetonitrile at room temperature. This method facilitates the formation of semicarbazones as intermediates before cyclization into oxadiazoles.

Photocatalytic Synthesis

A photocatalytic approach has been reported where eosin-Y acts as a catalyst under visible light to promote the oxidative heterocyclization of substituted semicarbazones. This method has shown significant efficiency with yields reaching up to 94% for certain derivatives.

Análisis De Reacciones Químicas

Types of Reactions

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The oxadiazole ring can participate in substitution reactions, where one of the atoms or groups in the ring is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Aplicaciones Científicas De Investigación

Neuroprotective Agents

Recent studies have highlighted the potential of oxadiazole derivatives in treating neurodegenerative diseases such as Alzheimer’s disease. For instance, compounds related to the oxadiazole structure have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are critical targets for enhancing cognitive function and memory retention. In vitro studies suggest that these compounds can cross the blood-brain barrier effectively, thus offering neuroprotective benefits without significant neurotoxicity .

Antitumor Activity

Research indicates that oxadiazole derivatives, including 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine, exhibit antitumor properties. A study synthesized various azole compounds and evaluated their efficacy against cancer cell lines. The results demonstrated that certain derivatives possess significant antiproliferative activity, making them potential candidates for cancer therapeutics .

Antimicrobial Properties

Oxadiazoles are also recognized for their antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth. This makes it a potential lead compound for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions of acylhydrazides or hydrazides with carboxylic acids under dehydrating conditions. Various synthetic routes can be optimized to enhance yield and purity for pharmaceutical applications .

Case Study 1: Alzheimer’s Disease Research

A study focused on the synthesis of oxadiazole derivatives aimed at improving cognitive functions associated with Alzheimer’s disease. The synthesized compounds were tested for their inhibitory effects on AChE and BChE enzymes. Results indicated that specific substitutions on the oxadiazole ring significantly enhanced inhibitory potency and selectivity .

Case Study 2: Antitumor Screening

In another investigation, a series of oxadiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial antitumor activity. This research underscores the therapeutic potential of this compound as a scaffold for developing new anticancer drugs .

Mecanismo De Acción

The mechanism of action of 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues of 1,3,4-Oxadiazol-2-amines

Actividad Biológica

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the 2,2-dimethylpropyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₃N₃O

- InChI Key : ZMJAXKZCBXJOSA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole moiety can engage with various enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.

- Antioxidant Activity : It exhibits significant radical scavenging capabilities, which may contribute to neuroprotective effects by reducing oxidative stress.

Biological Activity and Research Findings

Numerous studies have explored the biological activity of this compound and its derivatives. Below are some notable findings:

Antioxidant Activity

Research has demonstrated that this compound possesses excellent antioxidant properties. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, it exhibited a notable percentage of radical scavenging comparable to ascorbic acid (positive control), indicating its potential as an antioxidant agent .

Neuroprotective Effects

In vivo studies using scopolamine-induced cognitive dysfunction models in mice revealed that treatment with this compound resulted in improved learning and memory capabilities. This effect was associated with reduced levels of AChE and malonaldehyde (a marker of oxidative stress) in brain homogenates .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 5AD | Significant AChE inhibition; anti-Aβ aggregation | Modulates neurotransmitter levels; antioxidant |

| 5AH | Moderate AChE inhibition | Similar mechanism but less potent |

| Oxadiazole Derivatives | Various activities including anti-inflammatory and antibacterial | Varies widely depending on substituents |

Case Study 1: Neuroprotective Study

In a study evaluating the effects of this compound on cognitive function in mice subjected to scopolamine-induced amnesia:

- Findings : The compound significantly improved performance in memory tasks compared to control groups treated with scopolamine alone.

- Biomarkers : Decreased AChE levels and oxidative stress markers were noted post-treatment .

Case Study 2: Antioxidant Potential

A study focused on the antioxidant capacity of various oxadiazole derivatives highlighted the superior radical scavenging ability of this compound:

Q & A

Q. What are the standard synthetic routes for 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of hydrazide derivatives with cyanogen bromide under reflux conditions. For example, hydrazide precursors are refluxed with cyanogen bromide in ethanol for 12 hours, followed by neutralization with NaHCO₃ and recrystallization for purification . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of hydrazide to cyanogen bromide) and using polar aprotic solvents to enhance yield. Temperature control (80–100°C) and pH monitoring are critical to minimize side reactions .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ11.50 ppm for NH₂ protons in oxadiazole derivatives) .

- FTIR : Identifies functional groups (e.g., N–H stretches at 3300–3500 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- HPLC : Assesses purity (>95% is typical for biologically active derivatives) .

Q. What are the foundational biological activities associated with 1,3,4-oxadiazole derivatives, and how do they apply to this compound?

Oxadiazoles exhibit antimicrobial, anticancer, and enzyme inhibitory activities. The 2-amino group and alkyl/aryl substituents enhance interactions with biological targets like DNA gyrase or kinase enzymes . For example, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed potent cytotoxicity (growth inhibition >80% at 10 µM) against leukemia and melanoma cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for oxadiazole derivatives?

Discrepancies in NMR signals often arise from tautomerism or solvent effects. For example, NH₂ protons may exhibit variable coupling constants (J = 2–5 Hz) due to hydrogen bonding. Using deuterated DMSO or CDCl₃ can stabilize tautomers, while 2D NMR (COSY, HSQC) resolves overlapping peaks . Computational tools like Gaussian (DFT calculations) predict chemical shifts, aiding spectral assignment .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s anticancer activity?

SAR studies involve:

- Substituent Variation : Comparing alkyl (e.g., 2,2-dimethylpropyl) vs. aryl groups to assess steric/electronic effects on cytotoxicity .

- Enzyme Assays : Testing inhibitory potency against targets like topoisomerase II (IC₅₀ values <1 µM in potent derivatives) .

- Molecular Dynamics Simulations : Modeling binding modes (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. How can computational methods like molecular docking predict biological targets for this compound?

Docking tools (AutoDock Vina, Glide) simulate ligand-receptor interactions. For example, oxadiazole derivatives show high affinity (−9.5 to −11.2 kcal/mol) for EGFR tyrosine kinase via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 . Validation includes comparing docking scores with experimental IC₅₀ values and mutagenesis studies .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported biological activities across similar oxadiazole derivatives?

Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies:

- Standardized Protocols : Use identical cell lines (e.g., MDA-MB-435 for melanoma) and MTT assay conditions .

- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (SHELXL refinement) to verify purity .

Q. What mechanistic insights explain the antimicrobial activity of this compound?

The compound disrupts bacterial membrane integrity (via lipid bilayer penetration) and inhibits DNA gyrase by binding to the ATPase domain. MIC values for S. aureus range from 8–16 µg/mL, comparable to ciprofloxacin. Synergistic studies with β-lactams show 4–8-fold MIC reductions .

Experimental Design Considerations

Q. What in vitro models are optimal for evaluating this compound’s pharmacokinetic properties?

Q. How can researchers optimize reaction yields in large-scale synthesis?

Scale-up requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.